molecular formula C15H24ClNO2 B1397573 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-71-4

4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397573
CAS No.: 1219982-71-4
M. Wt: 285.81 g/mol
InChI Key: ZXIMFRHBCGIHEI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride appears in chemical registries under multiple Chemical Abstracts Service registry numbers, indicating potential variations in structural representation or salt formation. The primary registry entry identifies this compound with CAS number 1225333-15-2, while related nomenclatural variations appear under CAS number 1219982-71-4. Systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. Alternative systematic naming includes 4-(2-(3-Ethoxyphenoxy)ethyl)piperidine hydrochloride, representing identical chemical structure with minor formatting differences.

The registry information demonstrates consistent reporting across multiple chemical suppliers and databases, with uniform molecular formula designation despite minor nomenclatural variations. Synonymous entries include several catalog-specific identifiers such as AKOS015846785, indicating widespread commercial availability for research applications. The MDL number MFCD13560630 provides additional unique identification within chemical database systems. Registry analysis reveals that this compound belongs to the broader class of substituted piperidine derivatives, specifically those containing phenoxyethyl substituents at the 4-position of the piperidine ring.

Molecular Formula and Weight Analysis

The molecular formula for this compound is consistently reported as C15H24ClNO2 across multiple database entries. Molecular weight calculations yield 285.81 grams per mole, accounting for the hydrochloride salt formation. This molecular weight reflects the contribution of the piperidine ring system (C5H10N), the ethyl linker (C2H4), the ethoxyphenoxy substituent (C8H9O2), and the hydrochloride ion (HCl). The empirical formula analysis indicates a nitrogen-containing heterocycle with two oxygen atoms contributed by the ethoxy and phenoxy functional groups.

Structural component analysis reveals that the ethoxyphenoxy moiety contributes significantly to the overall molecular weight, representing approximately 60% of the total molecular mass excluding the hydrochloride salt. The piperidine ring system accounts for approximately 85 atomic mass units, while the ethoxyphenoxy ethyl chain contributes approximately 165 atomic mass units. The hydrochloride salt addition increases the molecular weight by 36.5 atomic mass units compared to the free base form. This molecular weight places the compound within the small molecule pharmaceutical range, typically defined as compounds with molecular weights below 500 grams per mole.

Stereochemical Configuration and Conformational Isomerism

The structural framework of this compound contains a single stereogenic center at the 4-position of the piperidine ring where the ethoxyphenoxy ethyl substituent is attached. Database entries do not specify absolute stereochemical configuration, suggesting that commercial preparations may exist as racemic mixtures or that stereochemical assignment has not been definitively established. The piperidine ring adopts a chair conformation under normal conditions, with the bulky ethoxyphenoxy ethyl substituent preferentially occupying an equatorial position to minimize steric interactions.

Conformational analysis reveals multiple rotatable bonds within the ethyl linker chain connecting the piperidine ring to the ethoxyphenoxy moiety, allowing for significant conformational flexibility. The two-carbon ethyl chain can adopt various conformations including extended, gauche, and eclipsed arrangements, each with different energetic profiles. The ethoxy substituent on the benzene ring introduces additional conformational complexity through rotation about the carbon-oxygen bond connecting the ethyl group to the aromatic ring. Molecular modeling studies would be required to determine preferred conformational states and their relative energetic stabilities.

The phenoxy oxygen atom can participate in intramolecular interactions with the piperidine nitrogen under specific conformational arrangements, potentially influencing the overall molecular geometry. The hydrochloride salt formation involves protonation of the piperidine nitrogen, eliminating its capacity for certain conformational stabilization through intramolecular hydrogen bonding but potentially enabling intermolecular ionic interactions in the crystalline state.

Crystallographic Data and X-ray Diffraction Patterns

While specific crystallographic data for this compound are not available in the current database searches, the compound's structural characteristics suggest it would be amenable to X-ray crystallographic analysis. Contemporary X-ray crystallography techniques have demonstrated the ability to accurately locate hydrogen atoms in organic compounds, including those containing piperidine ring systems. Modern X-ray diffraction methods using techniques such as Hirshfeld atom refinement can achieve precision comparable to neutron diffraction for determining bond lengths involving hydrogen atoms, with accuracy typically within one standard deviation of neutron diffraction results.

The hydrochloride salt formation would likely facilitate crystallization by providing ionic interactions that promote ordered crystal packing arrangements. Piperidine derivatives commonly crystallize in orthorhombic or monoclinic crystal systems, depending on the specific substitution pattern and intermolecular interactions present. The ethoxyphenoxy substituent would contribute to crystal packing through potential aromatic stacking interactions and hydrogen bonding between the ether oxygen atoms and adjacent molecules in the crystal lattice.

X-ray crystallography facilities equipped with modern detection systems, such as CMOS photon detectors and variable temperature apparatus, would be capable of providing high-resolution structural data for this compound. The molecular weight of 285.81 grams per mole places this compound well within the size range routinely analyzed by single-crystal X-ray diffraction methods. Crystallographic analysis would provide definitive information regarding bond lengths, bond angles, and torsion angles throughout the molecular structure, as well as intermolecular interactions governing crystal packing.

Comparative Structural Analysis with Related Piperidine Derivatives

Structural comparison with related piperidine derivatives reveals significant variations in substitution patterns and their effects on molecular properties. The closely related compound 3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride differs by the position of the ethoxy substituent on the aromatic ring, with the ethoxy group located at the 4-position rather than the 3-position. This positional isomer shares the same molecular formula C15H24ClNO2 and similar molecular weight of 285.81 grams per mole, but likely exhibits different conformational preferences and intermolecular interaction patterns.

Another structural variant, 4-(3-Ethoxyphenoxy)piperidine hydrochloride, lacks the ethyl linker chain between the piperidine ring and the ethoxyphenoxy moiety, resulting in a smaller molecular formula of C13H20ClNO2 and reduced molecular weight of 257.75 grams per mole. This structural difference significantly impacts molecular flexibility, as the direct attachment of the phenoxy group to the piperidine ring eliminates the conformational degrees of freedom provided by the ethyl linker chain. The reduced molecular size also affects crystal packing arrangements and potential biological activity profiles.

Positional isomers such as 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride and 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride demonstrate how substituent position on the piperidine ring influences overall molecular geometry. These compounds maintain identical molecular formulas but exhibit different spatial arrangements that affect intermolecular interactions and crystalline properties. The 2-position and 3-position substituted variants may show different conformational preferences due to varied steric interactions between the ethoxyphenoxy ethyl chain and adjacent ring positions.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature
4-[2-(3-Ethoxyphenoxy)ethyl]piperidine HCl 1225333-15-2 C15H24ClNO2 285.81 3-Ethoxyphenoxy with ethyl linker
3-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl 1220032-10-9 C15H24ClNO2 285.81 4-Ethoxyphenoxy with ethyl linker
4-(3-Ethoxyphenoxy)piperidine HCl 1185298-97-8 C13H20ClNO2 257.75 Direct phenoxy attachment
2-[2-(3-Ethoxyphenoxy)ethyl]piperidine HCl 1220017-32-2 C15H24ClNO2 285.82 2-Position piperidine substitution

The comparative analysis demonstrates that minor structural modifications in piperidine derivatives can lead to distinct molecular properties while maintaining similar overall frameworks. The position of ethoxy substitution on the aromatic ring, the presence or absence of alkyl linker chains, and the position of substitution on the piperidine ring all contribute to unique structural profiles within this chemical class. These structural variations provide valuable insight into structure-activity relationships and guide synthetic approaches for developing related compounds with tailored properties.

Properties

IUPAC Name

4-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-4-3-5-15(12-14)18-11-8-13-6-9-16-10-7-13;/h3-5,12-13,16H,2,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMFRHBCGIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-71-4
Record name Piperidine, 4-[2-(3-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-ethoxyphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxyphenol acts as a nucleophile and displaces the chlorine atom from the 2-chloroethylpiperidine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include 3-ethoxyphenol, 2-chloroethylpiperidine, and hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the reaction and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences :

  • Substitution Position : The ethoxy group at the 3-position on the phenyl ring distinguishes this compound from analogs like GZ-261B (3-methoxy) and 4-[(3-fluorobenzyl)oxy]piperidine HCl (3-fluoro). Electronic effects of ethoxy (-OCH₂CH₃) vs. methoxy (-OCH₃) or halogens (e.g., -F, -Cl) influence lipophilicity and receptor binding .

Pharmacological and Functional Comparisons

Neurotransmitter Modulation

  • VMAT Inhibition: Analogs like GZ-261B and GZ-273B (2-methoxy-substituted) exhibit potent inhibition of dopamine uptake at VMAT, with IC₅₀ values in the low micromolar range.
  • SNRI Activity: Fluorinated analogs (e.g., 4-[(3-fluorobenzyl)oxy]piperidine HCl) show selectivity for serotonin/norepinephrine reuptake inhibition, suggesting that electron-withdrawing groups (e.g., -F) stabilize receptor interactions. Ethoxy, an electron-donating group, may reduce this effect .

Antimicrobial Activity

Piperidine derivatives with oxygen-containing substituents (e.g., methoxy, ethoxy) demonstrate moderate antibacterial and antifungal activity. For example, compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines inhibit Staphylococcus aureus (MIC: 8–32 µg/mL). Ethoxy-substituted analogs may exhibit similar activity but require empirical validation .

Physicochemical Properties

Property 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine HCl (Predicted) 4-(Diphenylmethoxy)piperidine HCl 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl
Molecular Weight ~328.8 g/mol 303.83 g/mol 290.2 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 4.2 3.8
Water Solubility Low (similar to diphenylmethoxy analog) Not available Not available
pKa (Piperidine N) ~8.5–9.0 ~9.1 ~8.7

Notes:

  • The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol), facilitating formulation .

Biological Activity

4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride, with the chemical formula C13H20ClNO2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20ClNO2
  • Molecular Weight : 245.76 g/mol
  • CAS Number : 1219982-71-4

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. The compound is believed to act through:

  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : The compound could inhibit specific enzymes, leading to alterations in metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that derivatives of piperidine compounds can promote neurite outgrowth in neuronal models, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Some piperidine derivatives have demonstrated activity against Gram-positive bacteria, although the specific activity of this compound requires further investigation .
  • Cytotoxicity : Initial assessments suggest that certain piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Neurotropic Activity Study

A study focusing on the neurotropic effects of piperidine derivatives utilized PC12 cells to evaluate neurite outgrowth. The findings indicated that compounds similar to this compound could enhance neuronal growth and survival, highlighting their therapeutic potential in treating peripheral neuropathies .

Antimicrobial Evaluation

In a comparative study assessing the antimicrobial properties of various piperidine derivatives, it was found that while some exhibited significant activity against certain bacterial strains, others showed minimal effects. The specific activity of this compound remains to be characterized in detail .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectivePromotes neurite outgrowth
AntimicrobialActivity against Gram-positive bacteria
CytotoxicityPotential cytotoxic effects on cancer cells

Q & A

Q. What are the optimal synthetic routes for 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Formation : Piperidine derivatives are synthesized via hydrogenation of pyridine analogs (e.g., 3,5-dimethylpyridine with Pd/C under H₂) .

Ethoxylation : The intermediate undergoes ethoxylation using reagents like ethylene oxide or bromoethane in alkaline conditions (e.g., NaOH in dichloromethane) .

Substitution : The ethoxy group is introduced via nucleophilic substitution, requiring controlled temperature (0–5°C) to minimize side reactions .

Purification : Use column chromatography or recrystallization (ethanol/water) to isolate the final product .

Q. Optimization Strategies :

  • Adjust molar ratios (e.g., excess 3-ethoxyphenol to drive substitution).
  • Use anhydrous conditions to prevent hydrolysis of the ethoxy group.
  • Monitor reaction progress via TLC or HPLC to terminate at peak yield .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
EthoxylationNaOH, ethylene oxide, 0–5°CUse slow addition of ethylene oxide to control exothermicity
Substitution3-Ethoxyphenol, DCM, RTExcess phenol (1.2–1.5 eq) improves conversion
PurificationEthanol/water recrystallizationGradual cooling enhances crystal purity

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Purity Analysis :

  • HPLC : Use a C18 column with UV detection (206–254 nm). Purity ≥98% is achievable with retention time consistency .
  • Titration : Chloride content determination via Volhard titration (AgNO₃/KSCN) confirms stoichiometric HCl .

Q. Structural Confirmation :

  • ¹H/¹³C NMR : Key signals include piperidine ring protons (δ 1.4–2.8 ppm) and ethoxyphenoxy methylene (δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Confirm ether (C-O-C, ~1250 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹) .

Table 2 : Analytical Standards

ParameterMethodAcceptance Criteria
PurityHPLC (C18)≥98% (area normalization)
Chloride ContentTitration98–102% of theoretical
Melting PointDSC175–177°C (decomposition)

Q. What are the solubility profiles of this compound in common solvents, and how do they influence experimental design?

Methodological Answer : While direct solubility data for this compound is limited, analogs suggest:

  • High Solubility : Polar aprotic solvents (DMSO, DMF) due to ionic HCl and ether groups.
  • Low Solubility : Non-polar solvents (hexane, toluene).

Q. Experimental Implications :

  • Use DMSO for in vitro assays (ensure <1% v/v to avoid cellular toxicity).
  • Avoid aqueous buffers for reactions; instead, use ethanol/water mixtures for recrystallization .

Table 3 : Solubility Guidelines (Analog-Based)

SolventSolubility (mg/mL)Recommended Use
DMSO>50Stock solutions
Ethanol10–20Recrystallization
Water<1Avoid for reactions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis?

Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ethoxylation/substitution .
  • Machine Learning : Train models on existing piperidine reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Case Study :
ICReDD’s workflow integrates quantum mechanics (QM) and experimental feedback:

QM calculates activation energies for possible intermediates.

High-throughput screening validates computational predictions.

Iterative refinement reduces trial-and-error .

Table 4 : Computational Workflow

StepTool/ApproachOutcome
Transition State ModelingGaussian 16 (DFT)Identifies kinetic bottlenecks
Data ExtractionPython-based scriptsPrioritizes feasible reaction conditions
Experimental ValidationHTE (96-well plates)Confirms yield improvements

Q. What strategies resolve contradictions in bioactivity data across in vitro models?

Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH/osmolarity .
  • Impurity Profiling : Byproducts (e.g., unreacted 3-ethoxyphenol) may interfere; quantify via LC-MS .

Example :
A study observed IC₅₀ variability (5–20 µM) due to residual DMSO. Mitigation included:

  • Pre-solubilizing in ethanol.
  • Validating cytotoxicity thresholds via MTT assay .

Q. How can byproduct formation during ethoxylation be mitigated?

Methodological Answer :

  • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-ethoxylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Table 5 : Byproduct Mitigation Tactics

ByproductSourceMitigation Strategy
Di-ethoxylated adductExcess ethylene oxideLimit reagent to 1.1 eq
Piperidine hydrolysisMoistureUse molecular sieves

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.